molecular formula C18H16ClN3OS2 B2654390 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(pyridin-2-ylmethyl)acetamide CAS No. 941982-01-0

2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(pyridin-2-ylmethyl)acetamide

Cat. No.: B2654390
CAS No.: 941982-01-0
M. Wt: 389.92
InChI Key: BPIPPIKRIMOKJP-UHFFFAOYSA-N
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Description

2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(pyridin-2-ylmethyl)acetamide is a synthetic organic compound that features a thiazole ring, a pyridine ring, and a chlorobenzyl group. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(pyridin-2-ylmethyl)acetamide typically involves multiple steps, including the formation of the thiazole ring, the introduction of the chlorobenzyl group, and the attachment of the pyridin-2-ylmethyl group. Common reagents and conditions might include:

    Formation of Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Chlorobenzyl Group: This step may involve nucleophilic substitution reactions using 4-chlorobenzyl chloride.

    Attachment of Pyridin-2-ylmethyl Group: This can be done through amide bond formation using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.

    Reduction: Reduction reactions could target the nitro group if present or other reducible functionalities.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new materials or complex molecules.

Biology

In biological research, such compounds are often screened for their potential as enzyme inhibitors, receptor modulators, or antimicrobial agents.

Medicine

Medicinal chemistry applications might include the development of new drugs targeting specific diseases, such as cancer, infections, or neurological disorders.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. Molecular targets could include enzymes, receptors, or other proteins, and pathways involved might include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(pyridin-2-ylmethyl)acetamide: can be compared with other thiazole-containing compounds, pyridine derivatives, and chlorobenzyl-substituted molecules.

Uniqueness

The uniqueness of the compound might lie in its specific combination of functional groups and its potential biological activities. Compared to similar compounds, it might exhibit different pharmacokinetic properties, binding affinities, or selectivity for specific targets.

Properties

IUPAC Name

2-[2-[(4-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3OS2/c19-14-6-4-13(5-7-14)11-24-18-22-16(12-25-18)9-17(23)21-10-15-3-1-2-8-20-15/h1-8,12H,9-11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPIPPIKRIMOKJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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